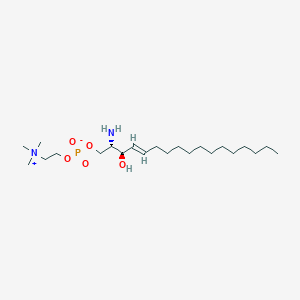

C17 lysosphingomyelin

Description

Properties

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)21(23)20-29-30(26,27)28-19-18-24(2,3)4/h16-17,21-22,25H,5-15,18-20,23H2,1-4H3/b17-16+/t21-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAERQLSYRRXFMA-FYBNUODKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47N2O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Regulation of C17 Lysosphingomyelin

The generation of C17 lysosphingomyelin is intrinsically linked to the broader pathways of sphingolipid metabolism. Its formation can occur through two primary routes: the direct modification of sphingosine (B13886) precursors or the breakdown of a parent sphingomyelin (B164518) molecule.

Enzymatic Pathways in this compound Generation

Production from Sphingosine Precursors: One pathway for the synthesis of lysosphingomyelin involves the enzymatic action of sphingosine cholinephosphotransferase. hmdb.ca This enzyme facilitates the transfer of a phosphocholine (B91661) headgroup to a sphingosine backbone. hmdb.ca In the context of this compound, the precursor would be C17 sphingosine, an unnatural, chain-shortened analog of the more common C18 sphingosine. scbt.com The biosynthesis of sphingoid bases like C17 sphingosine begins with the condensation of L-serine and a fatty acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). nih.gov While SPT in mammals predominantly utilizes palmitoyl-CoA (C16:0), it can also use other fatty acyl-CoAs, including heptadecanoyl-CoA (C17:0), albeit with lower efficiency. nih.gov This initial step is crucial as it determines the carbon chain length of the resulting sphingoid base.

Deacylation of Sphingomyelin as a Source: A significant route for lysosphingomyelin production is the deacylation of sphingomyelin. caymanchem.comcaymanchem.com This process involves the removal of the N-acyl fatty acid chain from the sphingomyelin molecule. nih.gov In the case of this compound, the substrate for this reaction would be C17 sphingomyelin. caymanchem.com This deacylation can be carried out by enzymes such as sphingomyelin deacylase. caymanchem.com Furthermore, research has suggested that acid ceramidase (AC), in addition to its primary role in ceramide hydrolysis, may also possess the ability to deacylate complex sphingolipids, including sphingomyelin, to generate their "lyso" forms. nih.gov This deacylation is a key step in conditions like Niemann-Pick disease, where the accumulation of sphingomyelin can lead to increased formation of lysosphingomyelin. researchgate.net

Further Metabolic Fates and Turnover of this compound

Once formed, this compound is not a static endpoint but is subject to further metabolic processes that either convert it back into more complex sphingolipids or direct it towards degradation.

Conversion to Sphingomyelin

This compound can be reacylated to form C17 sphingomyelin. This conversion is catalyzed by the enzyme sphingosine N-acyltransferase (also known as ceramide synthase). hmdb.caexpasy.org This enzyme facilitates the attachment of a fatty acid to the free amino group of the sphingosine backbone of lysosphingomyelin, thereby regenerating a sphingomyelin molecule. hmdb.ca This reacylation step is a critical component of sphingolipid remodeling and homeostasis.

Potential for Catabolic Pathways

While direct catabolic pathways for this compound are not extensively detailed in readily available literature, the general degradation of sphingolipids involves breakdown into simpler components. It is plausible that this compound can be hydrolyzed to release C17 sphingosine and phosphocholine. The resulting C17 sphingosine can then be further metabolized. For instance, it can be phosphorylated by sphingosine kinases to form C17 sphingosine-1-phosphate, a signaling molecule, or cleaved by sphingosine-1-phosphate lyase to yield a fatty aldehyde and phosphoethanolamine, thus entering degradative pathways.

Interconnectivity with Broader Sphingolipid Metabolic Networks

The metabolism of this compound is deeply embedded within the larger network of sphingolipid synthesis and degradation. caymanchem.com Sphingolipids are a diverse class of lipids that are integral components of cellular membranes and are involved in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis. caymanchem.comsigmaaldrich.com

The synthesis of this compound from C17 sphingosine and its subsequent conversion back to C17 sphingomyelin highlight its position as an intermediate in the dynamic "sphingomyelin cycle." This cycle involves the continuous interconversion of sphingomyelin, ceramide, and sphingosine, which generates a host of bioactive molecules. nih.gov Lysosphingolipids, including this compound, are now recognized as important bioactive molecules in their own right, though much about their specific functions is still under investigation. nih.govacs.org The use of C17-based sphingolipids as internal standards in metabolic studies underscores their integration and traceability within these complex pathways. acs.orguniversiteitleiden.nl

Cellular and Molecular Mechanisms of C17 Lysosphingomyelin Action

Receptor-Mediated Signaling Pathways

The signaling cascades initiated by C17 lysosphingomyelin primarily commence with its interaction with specific G protein-coupled receptors (GPCRs) on the cell surface. This binding triggers a conformational change in the receptor, leading to the activation of downstream effector molecules and the propagation of the signal within the cell.

Downstream Signaling Cascade Activation (e.g., p42/p44 Mitogen-Activated Protein Kinases (MAPKs), Phospholipase D)

The binding of lysosphingomyelin to its receptors, particularly OGR1, triggers the activation of several downstream signaling cascades. One of the prominent pathways activated is the p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway. caymanchem.comlipidbank.jp The activation of p42/p44 MAPKs, also known as Extracellular signal-Regulated Kinases (ERKs), is a central event in signal transduction, regulating cellular processes like proliferation and differentiation. nih.govnih.gov

Furthermore, lysosphingomyelin signaling can involve the activation of Phospholipase D (PLD). lipidbank.jp PLD is an enzyme that hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA), a critical second messenger. nih.govcusabio.com PA, in turn, can activate a host of downstream signaling proteins, including protein kinases and components of the mTOR pathway, thereby influencing cell growth and survival. cusabio.comnih.gov The activation of PLD can be stimulated by various signals, including those originating from GPCRs. genome.jp

Modulation of Intracellular Calcium Homeostasis

A significant consequence of this compound signaling is the modulation of intracellular calcium (Ca2+) homeostasis. caymanchem.comlipidbank.jp Lysosphingomyelin has been demonstrated to induce the release of Ca2+ from intracellular stores. caymanchem.com This mobilization of intracellular calcium is a crucial second messenger event that regulates a wide array of cellular functions. researchgate.netfrontiersin.org The release is often mediated through the activation of phospholipase C (PLC), which generates inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+. researchgate.net Both D-erythro- and L-threo-isomers of lysosphingomyelin can act as second messengers to release calcium from internal stores. caymanchem.com

Interplay with Cyclic AMP Pathways

The signaling of lysosphingolipids can also intersect with the cyclic adenosine (B11128) monophosphate (cAMP) pathway. lipidbank.jp cAMP is a ubiquitous second messenger that regulates numerous cellular processes through the activation of Protein Kinase A (PKA). nih.govnih.gov Some GPCRs, upon activation, can lead to a decrease in intracellular cAMP levels. lipidbank.jp This modulation of the cAMP pathway can have widespread effects on gene transcription, metabolism, and cell growth. japsonline.com The interplay between lysosphingomyelin signaling and the cAMP pathway adds another layer of complexity to its regulatory functions.

Inhibition of Protein Kinase C Activity

Interestingly, lysosphingolipids, including lysosphingomyelin, have been shown to potently and reversibly inhibit the activity of Protein Kinase C (PKC). nih.gov PKC is a family of serine/threonine kinases that play crucial roles in various signal transduction pathways, regulating processes like cell growth, differentiation, and apoptosis. ataxia.org The inhibition of PKC by lysosphingolipids appears to be dependent on their molar percentage in mixed micelles, suggesting a mechanism related to membrane composition. nih.gov This inhibitory action on a key signaling enzyme highlights a distinct mechanism through which lysosphingomyelin can exert its cellular effects, potentially counteracting or modulating other signaling pathways.

Regulation of Cellular Processes and Cellular Phenotypes

The intricate network of signaling pathways activated by this compound ultimately translates into the regulation of various cellular processes and the determination of cellular phenotypes. The activation of MAPKs, modulation of calcium levels, and interplay with cAMP and PKC pathways collectively influence fundamental cellular behaviors. caymanchem.comlipidbank.jpnih.gov For instance, the activation of the p42/p44 MAPK pathway is known to be a key regulator of cell proliferation and differentiation. nih.gov The release of intracellular calcium can trigger a multitude of events, from muscle contraction to gene expression. researchgate.net Furthermore, the inhibition of PKC by lysosphingolipids could have profound implications for cellular processes where PKC activity is critical. nih.gov

Interactive Data Table: Summary of this compound Signaling Pathways

| Signaling Component | Role in this compound Action | Key Research Findings |

| Receptors | ||

| OGR1 (GPR68) | High-affinity receptor for lysosphingomyelin, initiating downstream signaling. caymanchem.comlipidbank.jp | Binding activates p42/44 MAPKs. caymanchem.com |

| GPR4 | Potential receptor for lysosphingolipids, though its role is complex. nih.gov | Forms strong dimers with other GPCRs. nih.gov |

| Downstream Effectors | ||

| p42/p44 MAPKs (ERKs) | Activated downstream of receptor binding, regulating cell proliferation and differentiation. caymanchem.comnih.gov | Activation is a key consequence of OGR1 engagement. caymanchem.com |

| Phospholipase D (PLD) | Activated to produce the second messenger phosphatidic acid (PA). lipidbank.jpgenome.jp | PA can activate mTOR and other signaling proteins. cusabio.comnih.gov |

| Second Messengers | ||

| Intracellular Calcium (Ca2+) | Mobilized from internal stores, acting as a crucial second messenger. caymanchem.comlipidbank.jp | Both D-erythro and L-threo isomers can induce Ca2+ release. caymanchem.com |

| Cyclic AMP (cAMP) | Its levels can be decreased by lysosphingolipid signaling. lipidbank.jp | Modulates PKA activity and downstream cellular functions. nih.gov |

| Enzyme Modulation | ||

| Protein Kinase C (PKC) | Its activity is potently and reversibly inhibited by lysosphingolipids. nih.gov | Inhibition is dependent on the molar percentage in membranes. nih.gov |

Control of Cell Proliferation and Growth

Lysosphingomyelin (lyso-SM) demonstrates a dual and context-dependent role in regulating cell proliferation and growth. sigmaaldrich.comcaymanchem.com Its effects can be either stimulatory or inhibitory, depending on the cell type and the specific signaling pathways activated. caymanchem.com

Research has shown that lyso-SM can inhibit the growth of several cell types, including some tumor cells. caymanchem.com One of the primary mechanisms for this inhibition involves its interaction with the G protein-coupled receptor OGR1. caymanchem.comlipidbank.jp The binding of lyso-SM to OGR1, for which it is a high-affinity ligand, triggers the activation of the p42/44 mitogen-activated protein kinase (MAPK) cascade, which paradoxically leads to an inhibition of cell proliferation in this context. caymanchem.com

Conversely, lyso-SM can also promote cell division. Studies have identified that the D-erythro stereoisomer of lysosphingomyelin selectively stimulates the proliferation of human adipose tissue-derived mesenchymal stem cells. caymanchem.com This proliferative effect is associated with an increase in intracellular calcium concentration. caymanchem.com The broader family of sphingolipids, including sphingosine-1-phosphate (S1P) and ceramide-1-phosphate (C1P), are also known to be potent stimulators of cell growth and DNA synthesis, highlighting a conserved function within this lipid class. lipidbank.jpacs.org

Table 1: Effects of Lysosphingomyelin on Cell Proliferation

| Cell Type | Effect | Mediating Factors |

|---|---|---|

| Various tumor cells | Inhibition | OGR1 receptor, p42/44 MAPK activation caymanchem.com |

| Human adipose tissue-derived mesenchymal stem cells | Stimulation | D-erythro-lysosphingomyelin isomer, increased intracellular calcium caymanchem.com |

Influence on Cell Migration and Motility

Lysosphingomyelin is a recognized regulator of cell migration and motility. sigmaaldrich.comcaymanchem.com This function is critical in various physiological and pathological processes, including immune responses and cancer metastasis. The molecule's influence on cell movement is intrinsically linked to its ability to induce cytoskeletal rearrangements. caymanchem.comnih.gov

Related sphingolipids, such as sphingosine-1-phosphate (S1P), are well-studied mediators of cell migration. csic.es S1P, which is produced when autotaxin hydrolyzes lysosphingomyelin, interacts with specific S1P receptors (S1PRs) on the cell surface. nih.govresearchgate.net For instance, S1PR1 is known to be important for cytoskeleton rearrangement and migration toward antigens. nih.gov Given the structural similarity and metabolic relationship between lyso-SM and S1P, it is understood that lyso-SM can influence migration both directly and by acting as a precursor to S1P. caymanchem.comresearchgate.net

Orchestration of Cellular Differentiation

Cellular differentiation is the fundamental process by which unspecialized cells, such as stem cells, acquire specialized features to perform distinct functions. oregonstate.educationplos.org Lysosphingomyelin is a bioactive lipid that participates in the complex orchestration of this process. sigmaaldrich.comcaymanchem.com

The role of sphingolipids in differentiation is multifaceted. Ceramide, a closely related sphingolipid, is known to be involved in signaling pathways that guide cellular differentiation. elifesciences.org The differentiation of embryonic stem cells, for example, involves significant changes in gene expression and epigenetic modifications, such as histone acetylation, which makes the process sensitive to signaling lipids that can influence these pathways. nih.gov While the precise mechanisms for C17 lyso-SM are still under investigation, its established role as a signaling molecule points to its involvement in modulating the transcription factors and signaling cascades that determine a cell's final specialized state. sigmaaldrich.comcaymanchem.com

Modulation of Programmed Cell Death (e.g., Ceramide-Mediated Apoptosis)

Lysosphingomyelin and its metabolic relatives play a crucial role in the regulation of programmed cell death, or apoptosis. sigmaaldrich.com The balance between different sphingolipids is often a key determinant of a cell's fate. Specifically, ceramide is widely recognized as a pro-apoptotic molecule. csic.eselifesciences.org

The generation of ceramide from the hydrolysis of sphingomyelin (B164518) by the enzyme acid sphingomyelinase (ASM) is a critical step in the induction of apoptosis in response to various stressors, including chemotherapeutic agents and radiation. elifesciences.orgnih.govmdpi.com This ceramide can accumulate in lysosomes or form ceramide-enriched platforms in the plasma membrane, which are crucial for receptor clustering (e.g., CD95 receptor) and the initiation of the apoptotic cascade. elifesciences.orgnih.gov

Conversely, other sphingolipids like sphingosine-1-phosphate (S1P) are generally pro-survival and can suppress ceramide-mediated apoptosis. lipidbank.jpfrontiersin.org Lysosphingomyelin, being structurally similar to S1P and metabolically linked to both ceramide and S1P, is positioned at a critical node in this regulatory network. caymanchem.comfrontiersin.org Its levels can influence the ceramide/S1P ratio, thereby modulating the cell's susceptibility to apoptosis. frontiersin.org

Table 2: Key Sphingolipids in Apoptosis Regulation

| Sphingolipid | Primary Role in Apoptosis | Mechanism of Action |

|---|---|---|

| Ceramide | Pro-apoptotic | Forms membrane platforms for receptor clustering; lysosomal accumulation triggers death signaling. elifesciences.orgnih.gov |

| Sphingosine-1-Phosphate (S1P) | Pro-survival | Suppresses ceramide-mediated apoptosis. lipidbank.jpfrontiersin.org |

Role in Stress Fiber Formation and Cytoskeletal Rearrangements

This compound is an active participant in the dynamic processes of cytoskeletal organization, including the formation of stress fibers. caymanchem.com Stress fibers are contractile bundles of actin and myosin filaments that are fundamental to cell adhesion, motility, and mechanosensing. taylorandfrancis.comberkeley.edu

Lysosphingomyelin's ability to induce rearrangements of the actin cytoskeleton is a key part of its function as a signaling molecule. caymanchem.comlipidbank.jp These rearrangements are necessary for changes in cell shape, migration, and the generation of mechanical force. mdpi.com The process involves the nucleation and elongation of actin filaments and their organization into higher-order structures like stress fibers, which anchor to the extracellular matrix through focal adhesions. taylorandfrancis.comberkeley.edu By influencing these structures, lysosphingomyelin helps control the mechanical properties and behavior of the cell. caymanchem.com

Stimulation of DNA Synthesis

As a bioactive lipid, lysosphingomyelin is involved in signaling pathways that lead to the stimulation of DNA synthesis, a prerequisite for cell proliferation. caymanchem.com This mitogenic activity has been observed for several related sphingolipids. For instance, both sphingosine (B13886) and its phosphorylated form, S1P, have been shown to stimulate DNA synthesis in cultured cells. acs.org

Similarly, ceramide-1-phosphate, another related lipid, acts as a mitogen, stimulating DNA synthesis when added to fibroblasts. lipidbank.jp The ability of this compound to promote DNA synthesis is consistent with its role in promoting the proliferation of certain cell types, such as mesenchymal stem cells. caymanchem.com This function is often mediated through G protein-coupled receptors and subsequent activation of kinase cascades that converge on cell cycle machinery. caymanchem.com

Involvement in Wound Healing Processes

The process of wound healing is a complex biological event that involves cell migration, proliferation, differentiation, and matrix remodeling. Lysosphingomyelin is implicated as a mediator in this process. caymanchem.com Its various cellular functions, such as promoting the migration and proliferation of relevant cell types (e.g., fibroblasts and keratinocytes) and influencing inflammation, are all critical components of effective tissue repair. caymanchem.comresearchgate.net

Furthermore, the role of lysosphingomyelin in stimulating stress fiber formation is directly relevant to wound healing, as the contractile forces generated by fibroblasts are essential for wound closure. berkeley.edu The improvement of skin barrier function by dietary sphingolipids further underscores the importance of this lipid class in maintaining tissue integrity and supporting repair processes. researchgate.net

Direct and Indirect Membrane Interactions

The interaction of this compound with cellular membranes is a key determinant of its biological activity. As a lysosphingolipid, its structure, featuring a single acyl chain, imparts distinct physicochemical properties that influence how it integrates into and modifies the lipid bilayer. These interactions are fundamental to its role in both normal cellular processes and pathological conditions.

This compound, like other lysosphingolipids, can insert itself into cellular membranes, a process that is the first step in its mechanism of action. nih.gov Most sphingolipids are typically found in the outer leaflet of the plasma membrane. mdpi.com Due to their increased water solubility compared to their diacyl counterparts, lysosphingolipids can exist in the aqueous environment and potentially move between membranes or "flip" across a single membrane, a process that may be facilitated by flippase enzymes. nih.gov

The integration is not uniform across the membrane landscape. Cellular membranes are heterogeneous, containing microdomains such as lipid rafts, which are enriched in cholesterol and sphingolipids. acs.org The shorter C17 acyl chain of this particular lysosphingomyelin may lead to less stable packing within these highly ordered domains compared to endogenous sphingolipids with longer chains (e.g., C18, C24). This could cause it to preferentially locate in more fluid, disordered regions of the membrane. nih.gov However, the phosphocholine (B91661) headgroup ensures strong interactions with the aqueous phase and neighboring lipid headgroups. acs.org

Beyond the plasma membrane, sphingolipid metabolism is highly compartmentalized, with synthesis and modification occurring in the endoplasmic reticulum and Golgi apparatus. mdpi.comcsic.es This suggests that lysosphingolipids like this compound can also become integrated into the membranes of these organelles, potentially influencing intracellular trafficking and signaling pathways. mdpi.comresearchgate.net

The insertion of this compound into a lipid bilayer can significantly alter the membrane's physical properties, particularly its fluidity and the lateral mobility of its components. nih.gov Structurally, lysosphingolipids have a conical shape due to their single acyl chain and bulky polar headgroup. nih.gov This geometry can induce positive curvature in the membrane, which can influence processes like membrane budding and vesicle formation. uvigo.es

The impact on fluidity is complex and context-dependent. The shorter C17 chain can disrupt the tight, ordered packing of adjacent lipids with longer, saturated acyl chains. nih.gov This disruption increases the free volume within the hydrophobic core of the bilayer, which can, in turn, increase the lateral mobility of lipids and proteins within the membrane. uvigo.esresearchgate.net

However, studies on related lysosphingolipids, such as psychosine (B1678307), have shown that their accumulation can also lead to increased membrane rigidity and reduced lateral mobility of specific lipids like sphingomyelin and cholesterol. nih.gov This effect is thought to arise from the formation of more rigid, focal domains. nih.gov Therefore, the net effect of this compound on membrane fluidity likely depends on its concentration and the specific lipid composition of the surrounding membrane. nih.govimrpress.com

Table 1: Biophysical Effects of Lysosphingolipid Integration

| Parameter | Observed Effect | Potential Implication |

| Lipid Packing | Can disrupt the tight packing of longer-chain lipids. nih.gov | Increases free volume and can alter local membrane order. researchgate.net |

| Membrane Fluidity | Can increase overall fluidity by disrupting packing, but may also form rigid domains at high concentrations. nih.govimrpress.com | Modulates the movement of membrane proteins and lipids, affecting signaling. biorxiv.org |

| Lateral Mobility | Can increase the lateral diffusion of some membrane components but restrict others. nih.govbiorxiv.org | Affects the formation of protein complexes and signaling platforms. |

| Membrane Curvature | Induces positive curvature due to its conical shape. nih.govuvigo.es | Facilitates membrane deformation, budding, and vesiculation. uvigo.es |

The myelin sheath is a specialized, multilayered membrane extension of glial cells (oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system) that is exceptionally rich in lipids, particularly sphingolipids. caymanchem.comnih.gov The highly organized and compact structure of myelin is essential for its function as an electrical insulator, enabling rapid nerve impulse conduction. nih.govfrontiersin.org

The accumulation of lysosphingolipids is known to be a key factor in the pathology of certain demyelinating diseases, such as Krabbe disease, where the lysosphingolipid psychosine accumulates. nih.govresearchgate.net These molecules are considered toxic to myelin-producing cells and can directly destabilize the myelin sheath. nih.govresearchgate.net The detergent-like properties of lysosphingolipids, a consequence of their single acyl chain, allow them to disrupt the intricate lipid-lipid and lipid-protein interactions that maintain the compacted multilamellar structure of myelin. nih.govnih.gov

By inserting into the myelin bilayers, this compound could interfere with the critical interactions between myelin proteins (like Myelin Basic Protein) and lipids, which are necessary for the stability of the sheath. nih.govrsc.org The resulting alterations in membrane fluidity and packing could lead to membrane vesiculation, shedding, and the eventual breakdown of the myelin sheath, a process known as demyelination. nih.gov

Pathophysiological Implications of C17 Lysosphingomyelin Dysregulation

Mechanisms in Lysosomal Storage Disorders

Lysosomal storage disorders (LSDs) are a class of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes. wikipedia.org Sphingolipidoses are a prominent subgroup of LSDs where the metabolism of sphingolipids is dysfunctional. wikipedia.orgwikipedia.org Within this group, C17 lyso-SM has been identified as a key metabolite in the pathophysiology of specific conditions, most notably Niemann-Pick disease.

Acid Sphingomyelinase Deficiency (ASMD), historically known as Niemann-Pick disease types A (NPD-A) and B (NPD-B), is an autosomal recessive disorder caused by mutations in the SMPD1 gene. wikipedia.orgmedlink.com These mutations lead to a deficiency of the enzyme acid sphingomyelinase (ASM), which is responsible for hydrolyzing sphingomyelin (B164518) into ceramide and phosphocholine (B91661). wikipedia.orgnih.gov The enzymatic defect results in the progressive lysosomal accumulation of sphingomyelin, primarily within cells of the monocyte-macrophage system, leading to widespread visceral and, in the case of type A, neurological damage. medlink.comnih.gov

While sphingomyelin itself is the primary storage lipid, its deacylated metabolite, lysosphingomyelin, has emerged as a crucial biomarker for ASMD. researchgate.net The accumulated sphingomyelin can be converted to lysosphingomyelin by the action of other enzymes like acid ceramidase. researchgate.net Research has demonstrated that lysosphingomyelin levels are markedly elevated in the plasma and dried blood spots of patients with ASMD. researchgate.net This elevation is a direct consequence of the primary enzymatic block. Unlike sphingomyelin, which is hydrophobic and not significantly increased in plasma, the more soluble lysosphingomyelin can enter circulation, making it a reliable indicator of the disease. researchgate.net Its measurement via methods like tandem mass spectrometry is now considered a valuable tool for the diagnosis and potential monitoring of ASMD. researchgate.netnih.gov

Table 1: C17 Lysosphingomyelin in the Context of ASMD

| Feature | Description | Reference |

|---|---|---|

| Primary Defect | Deficiency of the enzyme acid sphingomyelinase (ASM) due to SMPD1 gene mutations. | wikipedia.orgmedlink.com |

| Primary Storage Lipid | Sphingomyelin accumulates in lysosomes. | nih.gov |

| Formation of Lyso-SM | Accumulated sphingomyelin is deacylated to form lysosphingomyelin. | researchgate.net |

| Biomarker Status | Lysosphingomyelin (including C17 species) is significantly elevated in the plasma and dried blood spots of ASMD patients. | researchgate.net |

| Pathophysiological Role | Considered a "toxic metabolite" that contributes to the overall pathology of sphingolipidoses. | nih.gov |

Niemann-Pick Type C (NPC) disease is a distinct neurovisceral disorder that is biochemically and genetically different from ASMD. medlink.commdpi.com It is caused by autosomal recessive mutations in either the NPC1 (in ~95% of cases) or NPC2 gene. mdpi.comnih.gov These genes encode for proteins essential for the transport of cholesterol and other lipids out of the late endosomes and lysosomes. mdpi.comnih.gov Dysfunction of NPC1 or NPC2 proteins leads to the sequestration of unesterified cholesterol and a secondary accumulation of various sphingolipids, including sphingomyelin and glycosphingolipids, within these cellular compartments. mdpi.com

Although NPC is not a primary sphingolipidosis, the secondary buildup of sphingolipids is a key feature of its pathogenesis. nih.gov The accumulation of sphingomyelin leads to an increase in its catabolites, including lysosphingomyelin. This distinguishes it from ASMD, where the enzyme for sphingomyelin degradation is directly faulty. In NPC, the sphingolipid accumulation is a downstream consequence of the primary cholesterol trafficking defect. nih.gov The cellular environment in NPC disease may exhibit reduced activity of enzymes like sphingosine (B13886) kinase 1, which would typically help catabolize sphingolipid breakdown products. nih.gov For instance, studies using C17-sphingosine have shown a reduced conversion to its phosphorylated form (C17-S1P) in NPC1-deficient cells, suggesting impaired sphingolipid catabolism contributes to the buildup. nih.gov Therefore, elevated lysosphingomyelin, alongside other specific biomarkers like lysosphingomyelin-509, can help in the differential diagnosis between ASMD and NPC. researchgate.net

The role of lysosphingolipids, including C17 lyso-SM, extends beyond ASMD and NPC to the broader category of sphingolipidoses. In many of these disorders, the deacylated forms of the primary storage lipids, known as lysosphingolipids, are considered "toxic metabolites." nih.gov This concept was first established with the discovery of elevated psychosine (B1678307) (galactosylsphingosine) in Krabbe disease. nih.gov

Lysosphingolipids are bioactive molecules that can disrupt cellular processes. caymanchem.com Their accumulation can lead to a variety of detrimental effects, contributing significantly to the clinical pathology of these diseases. nih.gov The development of sensitive analytical techniques like tandem mass spectrometry has enabled the measurement of these compounds in biological fluids, establishing specific lysosphingolipids as valuable biomarkers for nearly every sphingolipidosis. researchgate.netnih.gov For example, lyso-globotriaosylceramide (lyso-Gb3) is a biomarker for Fabry disease, and lyso-glucosylceramide is used for Gaucher disease. researchgate.net In this context, this compound serves as a specific and sensitive biomarker for ASMD, fitting into a broader pattern where lysosphingolipids are key indicators and pathogenic contributors across the spectrum of sphingolipidoses. researchgate.net

Mechanisms in Niemann-Pick Type C Disease Pathogenesis (e.g., NPC1/NPC2 Protein Dysfunction)

Modulation of Inflammatory and Immune Responses

Bioactive lipids are increasingly recognized for their roles as signaling molecules in inflammation and immunity. nih.gov this compound, as a member of the lysosphingolipid family, participates in modulating these complex biological pathways, exhibiting both anti- and potentially pro-inflammatory properties depending on the cellular context.

Research has pointed towards an anti-inflammatory role for lysosphingomyelin (sphingosylphosphorylcholine) in specific cellular settings. One of the most cited examples is in renal mesangial cells, which are specialized cells in the kidney's glomeruli that play a role in glomerular diseases. caymanchem.commdpi.com Studies have shown that sphingosylphosphorylcholine (B14255) can exert anti-inflammatory effects by reducing the formation of prostaglandin (B15479496) E2 induced by the pro-inflammatory cytokine interleukin-1β. caymanchem.com This action suggests a potential protective role in inflammatory kidney diseases. caymanchem.com The mechanism involves the activation of various protein kinase cascades that are known to suppress inflammatory pathways. caymanchem.com This specific anti-inflammatory action highlights the nuanced and context-dependent signaling functions of lysosphingomyelin.

In contrast to its anti-inflammatory actions in certain cells, the broader family of sphingolipids is deeply involved in pro-inflammatory signaling. nih.gov During an immune response, exposure to inflammatory mediators like TNF-α can activate sphingolipid-metabolizing enzymes, leading to the production of signaling molecules that promote the secretion of pro-inflammatory cytokines. nih.gov While direct evidence specifically detailing a pro-inflammatory role for this compound is less defined than its anti-inflammatory actions in renal cells, its accumulation in disease states characterized by chronic inflammation, such as Niemann-Pick disease, suggests it may contribute to the inflammatory milieu. mdpi.com The immune system's response involves a delicate balance between pro- and anti-inflammatory signals, and the accumulation of bioactive lipids like lysosphingomyelin in tissues can disrupt this balance, potentially perpetuating inflammatory cycles. nih.govheadachemedicine.com.br For example, in many inflammatory conditions, immune cells like macrophages are heavily involved, and these are the same cells where sphingomyelin accumulates in ASMD, suggesting a link between the lipid storage and the inflammatory phenotype of the disease. nih.govmdpi.com

Contributions to Other Cellular Dysfunctions

Antitumor Mechanisms and Cell Growth Inhibition

This compound, an atypical sphingolipid, has garnered interest for its potential role in antitumor therapy due to its ability to inhibit the growth of various cell types, including tumor cells. caymanchem.com This bioactive lipid acts as a signaling molecule, influencing processes like cell proliferation and death. caymanchem.comlipidbank.jp

One of the key mechanisms through which lysosphingomyelin exerts its antiproliferative effects is by acting as a high-affinity ligand for the orphan G protein-coupled receptor, OGR1. caymanchem.comlipidbank.jp The binding of lysosphingomyelin to OGR1 triggers the activation of the p42/44 mitogen-activated protein kinases (MAPKs) cascade. caymanchem.com This activation, in turn, leads to an inhibition of cell proliferation. caymanchem.com

Furthermore, sphingolipids and their metabolites, including ceramides (B1148491) and sphingosine, are known to be crucial regulators of cell growth, senescence, and apoptosis (programmed cell death). acs.org The modulation of ceramide metabolism is a significant area of interest for developing potential anticancer agents. acs.org While lysosphingomyelin is the deacylated form of sphingomyelin, its structural similarity to other bioactive sphingolipids suggests its involvement in these fundamental cellular processes.

It is important to note that the effects of sphingolipid metabolites on cell growth can be complex and cell-type dependent. google.com For instance, while some sphingolipids like ceramide are generally pro-apoptotic, others can have mitogenic (growth-promoting) effects. google.com The balance and interplay between these different sphingolipid molecules are critical in determining the ultimate cellular outcome.

Roles in Vascular Processes (Vasoconstriction, Vasodilation, Angiogenesis)

This compound is implicated in a range of vascular processes, including the regulation of blood vessel tone (vasoconstriction and vasodilation) and the formation of new blood vessels (angiogenesis). caymanchem.com As a bioactive signaling molecule, it can influence the behavior of both endothelial cells lining the blood vessels and smooth muscle cells within the vessel walls. caymanchem.comunipr.it

Vasoconstriction and Vasodilation:

Vasoconstriction, the narrowing of blood vessels, and vasodilation, their widening, are critical for maintaining blood pressure and controlling blood flow. wikipedia.orgcvphysiology.com Lysosphingomyelin is recognized as a molecule that participates in both of these opposing processes. caymanchem.com Its effects are often mediated through its interaction with specific G protein-coupled receptors on vascular cells. lipidbank.jp For example, lysosphingomyelin can induce smooth muscle contraction, a key event in vasoconstriction. lipidbank.jp

The regulation of vascular tone is a complex process involving numerous signaling molecules. nih.gov For instance, sphingosine-1-phosphate (S1P), a structurally similar lysosphingolipid, is a well-known regulator of vascular tone and integrity. unipr.it The interplay between different lysosphingolipids and their receptors ultimately determines the vascular response.

Angiogenesis:

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in development, wound healing, and also in pathological conditions like tumor growth. jci.org Lysosphingomyelin is among the bioactive lipids that act as signaling molecules in this intricate process. caymanchem.com S1P, a related molecule, plays a prominent role in regulating angiogenesis, primarily through its interaction with S1P receptors on endothelial cells. unipr.itjci.org Given the structural similarities and shared signaling pathways, this compound is also thought to contribute to the complex regulation of new blood vessel formation.

Table 1: Research Findings on this compound's Cellular Roles

| Cellular Process | Key Findings | References |

| Antitumor Mechanisms | Inhibits the growth of various cell types, including tumor cells. | caymanchem.com |

| Acts as a high-affinity ligand for the OGR1 receptor, leading to inhibition of cell proliferation via p42/44 MAPK activation. | caymanchem.com | |

| Cell Growth Inhibition | Regulates cell proliferation and can induce apoptosis. | lipidbank.jpacs.org |

| Vasoconstriction | Participates in the narrowing of blood vessels by inducing smooth muscle contraction. | caymanchem.comlipidbank.jp |

| Vasodilation | Involved in the widening of blood vessels. | caymanchem.com |

| Angiogenesis | Acts as a signaling molecule in the formation of new blood vessels. | caymanchem.comjci.org |

Advanced Research Methodologies for C17 Lysosphingomyelin Studies

Quantitative Lipidomics Approaches

Quantitative lipidomics provides a powerful framework for the comprehensive analysis of lipids in biological systems. This field has developed specialized mass spectrometry-based techniques to accurately measure the levels of various lipid species, including C17-lysoSM.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Molecular Species Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the detailed analysis of lysosphingolipids. nih.gov This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the precise quantification of individual molecular species. nih.govnih.gov

In a typical LC-MS/MS workflow for lysosphingolipid analysis, samples are first subjected to extraction and then injected into an HPLC system. nih.gov The HPLC separates the different lipid components based on their physicochemical properties. For instance, a gradient elution with solvents like acetone (B3395972) and acetonitrile (B52724) can be employed on a C8 column. plos.org Following separation, the analytes are ionized, often using positive ion electrospray ionization, and then detected by the mass spectrometer. nih.gov The use of multiple reaction monitoring (MRM) allows for highly specific quantification by tracking unique precursor-to-product ion transitions. nih.gov For example, the transition for C17-sphingosylphosphorylcholine (C17-SPC), a related compound, is monitored at m/z 451.3/184. nih.gov This targeted approach ensures high sensitivity and precision, which is critical for measuring low-abundance species. nih.gov The entire LC-MS/MS run time can be optimized for rapid analysis, sometimes as short as a few minutes. researchgate.net

Shotgun Electrospray Ionization Mass Spectrometry for Global Profiling

Shotgun lipidomics, utilizing direct infusion of a total lipid extract into an electrospray ionization mass spectrometer, offers a high-throughput method for global lipid profiling. lifs-tools.orgresearchgate.net This approach bypasses the time-consuming liquid chromatography step, enabling rapid analysis of the entire lipidome. lifs-tools.org By exploiting the different physicochemical properties of lipid classes, such as their differential solubility in various solvents and pH conditions, specific lipid classes can be enriched and analyzed. nih.gov

This technique has been successfully applied to analyze a wide range of sphingolipids, including low-abundance species like lysosphingomyelin. nih.govcabidigitallibrary.org The development of specialized methodologies, such as mild alkaline hydrolysis of lipid extracts, can further enhance the analysis by removing interfering glycerophospholipids and improving the detection of sphingolipids. nih.gov This makes shotgun lipidomics a valuable tool for obtaining a broad overview of the lipid landscape in biological samples.

Development and Application of Internal Standards (e.g., C17-Sphingosylphosphorylcholine (C17-SPC), 13C5-Lysosphingomyelin (13C5-LysoSM))

Accurate quantification in mass spectrometry-based lipidomics heavily relies on the use of appropriate internal standards (IS). gmp-compliance.orgscioninstruments.com These are compounds with similar chemical and physical properties to the analyte of interest that are added to the sample at a known concentration before analysis. scioninstruments.com They help to correct for variations in sample preparation, extraction efficiency, and instrument response. scioninstruments.comuniversiteitleiden.nl

For the analysis of lysosphingomyelin, several internal standards have been developed and utilized. C17-sphingosylphosphorylcholine (C17-SPC) , an odd-chain length analog of sphingosylphosphorylcholine (B14255), is a commonly used internal standard. nih.govnih.govlipidmaps.orglipidmaps.orglipidmaps.org It has been successfully used for the quantification of sphingomyelin (B164518) and its derivatives in various biological matrices. sigmaaldrich.comsapphirebioscience.commedchemexpress.com

Another powerful approach is the use of stable isotope-labeled internal standards, such as 13C5-Lysosphingomyelin (13C5-LysoSM) . universiteitleiden.nl These standards are chemically identical to the endogenous analyte but contain heavier isotopes, making them distinguishable by the mass spectrometer. researchgate.net The use of these identical internal standards provides excellent compensation for matrix effects and ensures high accuracy in quantification. universiteitleiden.nl While 13C5-lysoSM can be effective, in some instances, background interference in plasma samples has led to the preference for C17-lysoSM as the standard for superior quantitation. universiteitleiden.nl The choice between different internal standards, such as 13C5 C18-S1P or C17-S1P, can yield very similar results in terms of linearity and detection limits for related sphingolipids. researchgate.net

| Internal Standard | Common Application | Key Advantages |

| C17-Sphingosylphosphorylcholine (C17-SPC) | Quantification of sphingomyelin and lysosphingomyelin in LC-MS/MS analysis. nih.govsigmaaldrich.com | Commercially available; effective in correcting for analytical variability. nih.govsapphirebioscience.commedchemexpress.com |

| 13C5-Lysosphingomyelin (13C5-LysoSM) | Accurate quantification of lysosphingomyelin, compensating for matrix effects. universiteitleiden.nlresearchgate.net | Chemically identical to the analyte, providing the most accurate correction. universiteitleiden.nl |

Sample Preparation Techniques (e.g., Solid Phase Extraction (SPE))

Effective sample preparation is a critical step to enrich for low-abundance lipids like C17-lysoSM and remove interfering substances from complex biological matrices. researchgate.net Solid Phase Extraction (SPE) is a widely used technique for this purpose. nih.govnih.govplos.org

In a typical SPE procedure for lysosphingolipids, a plasma or serum sample is first mixed with a solution containing an internal standard. nih.govnih.gov This mixture is then loaded onto an SPE cartridge, such as an Oasis HLB 96-well plate. nih.govplos.org The cartridge is washed with various solutions to remove unwanted components. nih.govnih.gov For example, a wash with 25% methanol (B129727) in water can be used. nih.govplos.org The lysosphingolipids are then eluted from the cartridge using a solvent like methanol containing a small amount of ammonium (B1175870) hydroxide. nih.govplos.org The eluted fraction is then dried and reconstituted in a solvent suitable for LC-MS/MS analysis. nih.govnih.gov This process significantly cleans up the sample, leading to improved sensitivity and accuracy in the subsequent analysis. researchgate.net

In Vitro Cellular and Biochemical Models

In vitro models using cultured mammalian cells are indispensable for investigating the functional roles and signaling pathways of C17-lysoSM and other bioactive lipids. These models allow for controlled experiments to dissect the molecular mechanisms underlying their effects.

Use of Mammalian Cell Lines for Functional and Signaling Investigations (e.g., Renal Mesangial Cells, Human Umbilical Vein Endothelial Cells (HUVECs), Chinese Hamster Ovary (CHO) Cells)

A variety of mammalian cell lines have been employed to study the biological activities of sphingolipids.

Renal Mesangial Cells: These cells are crucial for the structure and function of the kidney's glomerulus. frontiersin.org Studies using both human and murine mesangial cell lines have been instrumental in understanding their role in glomerular physiology and pathology, including their phagocytic capabilities and interactions with other glomerular cells. frontiersin.orgnih.govnih.govcore.ac.uk These cells can be cultured and manipulated in vitro to investigate the effects of various stimuli, providing insights into diseases like mesangioproliferative glomerulonephritis. frontiersin.orgcore.ac.uk

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a widely used model for studying endothelial cell biology. nih.gov While direct studies on C17-lysoSM in HUVECs are not extensively documented, these cells are valuable for investigating the broader functions of endothelial cells, such as cell adhesion and signaling, which can be influenced by various lipids. nih.govnih.gov

Chinese Hamster Ovary (CHO) Cells: CHO cells are a versatile and widely used cell line in biomedical research and biopharmaceutical production. frontiersin.orgfrontiersin.org They are amenable to genetic manipulation and have been used to study a variety of cellular processes, including signal transduction pathways like the PI3K/AKT, mTOR, and ERK/MAPK pathways. frontiersin.orgfrontiersin.org The signaling pathways in CHO cells, including those related to apoptosis and cellular stress, have been extensively characterized, making them a suitable model for investigating the effects of exogenous compounds on cellular function. nih.govnih.govresearchgate.net

| Cell Line | Key Characteristics and Research Applications |

| Renal Mesangial Cells | Involved in glomerular structure and function; used to study kidney physiology and disease, including phagocytosis and matrix deposition. frontiersin.orgnih.govcore.ac.uk |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Model for endothelial biology; used to investigate cell adhesion, signaling, and vascular processes. nih.govnih.gov |

| Chinese Hamster Ovary (CHO) Cells | Versatile and easily transfected; used to study fundamental cellular processes and signaling pathways like PI3K/AKT, mTOR, and apoptosis. frontiersin.orgfrontiersin.orgnih.govresearchgate.net |

Reconstituted Membrane Systems and Liposome Models

Reconstituted membrane systems and liposomes serve as powerful tools to investigate the biophysical properties and interactions of lipids like C17 lysosphingomyelin in a controlled environment that mimics the cell membrane. Liposomes are artificially prepared vesicles made of a lipid bilayer and are considered a pivotal biocompatible and biodegradable platform for research. nih.gov These models allow for the systematic study of how specific lipids influence membrane structure, stability, and function.

Researchers utilize liposomes to study domain formation, membrane fusion, and the transfer of membrane components. npsuisse.ch By incorporating various lipids such as ceramides (B1148491), cholesterol, and fatty acids, scientists can create liposomal membrane models that imitate the composition of specific cellular membranes, like the plasma membrane. npsuisse.chcsic.es For instance, a model of the stratum corneum can be developed using a mixture of ceramides, free fatty acids, cholesterol, and cholesteryl sulfate (B86663) to study lamellar organization and permeability. frontiersin.org

While studies may not exclusively focus on this compound, the methodologies are directly applicable. Liposomes can be prepared with a defined lipid composition, including a specific percentage of this compound, to assess its impact on membrane fluidity, curvature, and interaction with membrane proteins. Techniques such as thin lipid-film hydration followed by extrusion are common for preparing these model systems. universiteitleiden.nl The resulting vesicles can be characterized for size and stability, providing a reductionist system to explore the specific contributions of this compound to membrane biology. npsuisse.ch

| Component | Molar Percentage (%) | Function in Model System | Source |

|---|---|---|---|

| Phosphatidylcholine (PC) | Variable | Primary structural lipid, forms the bilayer. | frontiersin.org |

| Ceramide (CER) | Variable | Modulates membrane structure, involved in domain formation. | frontiersin.org |

| Cholesterol (CHOL) | Variable | Regulates membrane fluidity and packing. | frontiersin.org |

| This compound | Variable | Lipid of interest to study its specific effects on membrane properties. | N/A |

| Phosphatidic Acid (PA) | Variable | Introduces charge, can influence interactions. | frontiersin.org |

Enzymatic Activity Assays for Metabolic Pathway Characterization

Characterizing the metabolic pathways involving this compound relies heavily on robust enzymatic activity assays. Lysosphingomyelin is the deacylated form of sphingomyelin, a reaction catalyzed by sphingomyelinase. caymanchem.com Therefore, assays measuring the activity of sphingomyelinases (SMases) are crucial for understanding the synthesis and degradation of lysosphingolipids.

Several types of SMase assays are available, often in kit format, which can be classified based on their detection method (colorimetric or fluorometric) and the optimal pH of the enzyme being targeted (e.g., acid sphingomyelinase, neutral sphingomyelinase). nih.govresearchgate.netfrontiersin.org The general principle of these assays involves a multi-step enzymatic reaction:

Hydrolysis: Sphingomyelinase hydrolyzes a sphingomyelin substrate into ceramide and phosphorylcholine (B1220837). researchgate.netnih.gov

Secondary Reaction: Alkaline phosphatase can then break down phosphorylcholine into choline (B1196258). nih.gov

Oxidation & Detection: Choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). nih.gov This H₂O₂ then reacts with a specific probe, often catalyzed by horseradish peroxidase, to generate a detectable colorimetric or fluorescent signal. nih.gov The intensity of the signal is proportional to the SMase activity in the sample. nih.gov

These assays are adaptable for high-throughput screening and can detect enzyme activity in various samples, including cell extracts and tissue homogenates. researchgate.netfrontiersin.org They are instrumental in studying the effects of genetic mutations (as in Niemann-Pick disease) or pharmacological inhibitors on the sphingolipid metabolic pathway. caymanchem.comnih.gov

| Assay Type | Principle | Target Enzyme | Advantages | Source |

|---|---|---|---|---|

| Colorimetric | Enzyme-coupled reaction producing a colored product, measured by absorbance (e.g., OD 570 nm). | Acid SMase, Neutral SMase | Simple, suitable for high-throughput screening. | researchgate.netfrontiersin.org |

| Fluorometric | Enzyme-coupled reaction producing a fluorescent product, measured by fluorescence intensity. | Acid SMase, Neutral SMase | Higher sensitivity compared to colorimetric methods. | nih.govnih.gov |

In Vivo Preclinical Models

Genetically Engineered Animal Models (e.g., Mouse Models for Lysosomal Storage Disorders)

Genetically engineered animal models, particularly mice, are indispensable for studying lysosomal storage disorders (LSDs) where this compound metabolism is often perturbed. Niemann-Pick disease, characterized by the accumulation of sphingomyelin and other lipids, is a prime example. npsuisse.chcaymanchem.com

Mouse models for Niemann-Pick disease type C (NPC) have been created through spontaneous or targeted mutations in the Npc1 or Npc2 genes. mdpi.comoup.com For example, the Npc1nih/nih (Npc1-/-) mouse model presents with phenotypes similar to human patients, including hepatosplenomegaly, progressive neurodegeneration with Purkinje cell loss, ataxia, and a shortened lifespan. mdpi.complos.org These models show significant accumulation of unesterified cholesterol and various sphingolipids in tissues like the liver and brain. mdpi.com Similarly, knockout mice for the Smpd1 gene, which codes for acid sphingomyelinase, have been generated to model Niemann-Pick disease types A and B. npsuisse.ch These animals exhibit lipid accumulation in visceral organs and the brain, leading to premature death. npsuisse.ch

These models are crucial for:

Pathophysiological Studies: Understanding how the genetic defect leads to cellular and organismal pathology.

Biomarker Discovery: Identifying and validating biomarkers like lysosphingomyelin. plos.org Studies have shown that lysosphingomyelin levels can be elevated in plasma from NPC models. plos.org

Therapeutic Testing: Evaluating the efficacy of potential treatments, as discussed in section 5.3.3.

| Model | Genetic Defect | Key Phenotypes | Relevance for this compound Studies | Source |

|---|---|---|---|---|

| Npc1-/- (nih) | Loss-of-function mutation in Npc1 gene. | Neurodegeneration, hepatosplenomegaly, cholesterol and sphingolipid accumulation, shortened lifespan. | Models secondary sphingolipid accumulation; used to test biomarkers like lysosphingomyelin. | mdpi.complos.org |

| Smpd1-/- | Knockout of the acid sphingomyelinase (Smpd1) gene. | Models Niemann-Pick A/B; accumulation of sphingomyelin, neurodegeneration, visceral lipid storage. | Directly models defects in the primary pathway for lysosphingomyelin generation. | npsuisse.ch |

Zebrafish Models for Developmental and Systemic Studies

The zebrafish (Danio rerio) has emerged as a valuable vertebrate model for studying sphingolipidoses due to its genetic tractability, rapid external development, and conserved metabolic pathways. nih.govnih.gov Lipidomic analyses have confirmed that zebrafish possess all the main classes of lipids found in mammals, including sphingolipids, making them a suitable system for modeling human lipid metabolism disorders. researchgate.netnih.gov

Researchers use techniques like CRISPR/Cas9 gene editing and morpholino-based gene knockdown to create zebrafish models of specific diseases. mdpi.combohrium.com Models for Niemann-Pick disease type C have been generated by knocking down the npc1 gene, resulting in embryos with developmental defects and premature death, mimicking severe aspects of the human disease. frontiersin.orgmdpi.com Similarly, knocking out genes involved in sphingolipid metabolism, such as sphk1, has been shown to cause severe developmental defects in the nervous, immune, and cardiac systems. bohrium.com

The advantages of using zebrafish models include:

High-Throughput Screening: The small size and rapid development of zebrafish embryos allow for in vivo screening of candidate therapeutic compounds. npsuisse.ch

Developmental Studies: The optical transparency of embryos enables real-time imaging of systemic and developmental processes affected by lipid storage.

Modeling Complex Biology: Zebrafish models help unravel complex and sometimes unexplored lipid pathways that may provide new insights into human sphingolipid disorders. nih.gov

Pharmacological Intervention Studies in Animal Models

Animal models of lysosomal storage disorders are essential platforms for testing the efficacy of pharmacological interventions. nih.gov Various therapeutic strategies have been evaluated in Niemann-Pick and other sphingolipidosis mouse models. researchgate.net

Enzyme Replacement Therapy (ERT): This approach involves intravenously administering a recombinant form of the deficient enzyme. frontiersin.orgresearchgate.net While effective for some visceral symptoms, its ability to cross the blood-brain barrier and treat neurological aspects is limited. oup.com

Substrate Reduction Therapy (SRT): This strategy uses small molecule inhibitors to decrease the synthesis of the accumulating substrate. researchgate.net Miglustat, an inhibitor of glucosylceramide synthase, is approved for treating NPC in some regions and has been shown to modestly slow disease progression. mdpi.comescholarship.org

Cholesterol Mobilizing Agents: 2-hydroxypropyl-β-cyclodextrin (HPβCD) is a compound that can mobilize stored cholesterol. escholarship.org Studies in Npc1-/- mice have shown that HPβCD treatment can delay the onset of neurological symptoms, reduce cholesterol accumulation, and increase lifespan. researchgate.netfrontiersin.org

In these studies, biomarkers are critical for monitoring therapeutic response. The levels of plasma lipids, including oxysterols and lysosphingolipids, are often measured to assess treatment efficacy. escholarship.orgnih.gov For example, intravenous HPβCD treatment has been shown to significantly reduce plasma levels of certain biomarkers in NPC patients. escholarship.org However, the response of different biomarkers can vary depending on the treatment and the tissue compartment being analyzed. escholarship.orgnih.gov

| Intervention | Mechanism of Action | Animal Model | Observed Effects | Source |

|---|---|---|---|---|

| Hydroxypropyl-β-cyclodextrin (HPβCD) | Mobilizes stored unesterified cholesterol. | Npc1-/- mouse | Delayed neurological symptoms, reduced liver cholesterol, increased lifespan. | researchgate.netfrontiersin.org |

| Miglustat (SRT) | Inhibits glucosylceramide synthase, reducing glycosphingolipid synthesis. | Npc1-/- mouse | Modest disease-modifying effects. | escholarship.orgnih.gov |

| Metformin (in combination with HPβCD) | Anti-inflammatory effects. | Npc1-/- mouse | Reduced inflammatory response in brain and viscera, but no improvement in survival over HPβCD alone. | frontiersin.org |

Biophysical Characterization Techniques

The precise detection and quantification of this compound in complex biological samples are paramount for its study as a biomarker and signaling molecule. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

This powerful analytical technique allows for the sensitive and specific measurement of lysosphingolipids. nih.gov The methodology typically involves:

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are processed to extract lipids. This often involves liquid-liquid extraction or solid-phase extraction (SPE) to separate lipids from other matrix components. nih.govnih.gov An internal standard, frequently a stable isotope-labeled or odd-chain analog like this compound (also known as C17-SPC or LysoSM d17:1) itself, is added at the beginning to ensure accurate quantification. nih.govnih.govfrontiersin.org

Chromatographic Separation (LC): The lipid extract is injected into a liquid chromatography system. A specialized column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, separates the different lipid species based on their chemical properties before they enter the mass spectrometer. nih.gov

Mass Spectrometric Detection (MS/MS): In the mass spectrometer, molecules are ionized and separated by their mass-to-charge ratio (m/z). In tandem MS, a specific precursor ion for the analyte (e.g., m/z 451.3 for C17-SPC) is selected, fragmented, and a specific product ion (e.g., m/z 184 for the phosphocholine (B91661) headgroup) is detected. nih.gov This highly specific detection method, known as selected reaction monitoring (SRM), allows for accurate quantification even at very low concentrations. frontiersin.org

This LC-MS/MS methodology has been validated for the multiplex analysis of various lysosphingolipids in plasma and is crucial for diagnostic screening and monitoring of sphingolipidoses. nih.govnih.gov

Fluorescence Spectroscopy for Membrane Dynamics (e.g., Fluorescence Anisotropy)

Fluorescence spectroscopy is a powerful tool for investigating the dynamics of biological membranes. halric.eu Techniques like fluorescence anisotropy, in particular, provide insights into the rotational mobility of fluorescent probes embedded within the lipid bilayer, which in turn reflects the fluidity and organization of the membrane. horiba.com

Fluorescence anisotropy measures the degree of polarization of emitted light from a fluorophore after excitation with polarized light. horiba.com The rotational rate of the fluorophore is inversely related to the measured fluorescence anisotropy value, providing information about the size and conformation of the molecule and its local environment. horiba.comnih.gov In the context of C17-lyso-SM studies, fluorescently labeled analogs of the lipid can be incorporated into model membranes or living cells. Changes in the fluorescence anisotropy of these probes can then be monitored to understand how C17-lyso-SM influences membrane properties. For instance, an increase in anisotropy would suggest a more ordered or rigid membrane environment, while a decrease would indicate higher fluidity. This method is particularly useful for studying the formation of specialized membrane microdomains, often referred to as lipid rafts, where sphingolipids are known to play a significant role. acs.org

Table 1: Key Aspects of Fluorescence Anisotropy in Membrane Studies

| Parameter | Description | Relevance to C17-lyso-SM |

| Principle | Measures the rotational mobility of a fluorophore by analyzing the polarization of its emitted fluorescence. horiba.com | Can determine the effect of C17-lyso-SM on membrane fluidity and order. |

| Probe | A fluorescent molecule, often a lipid analog, that is incorporated into the membrane. | Fluorescently-tagged C17-lyso-SM or other lipid probes can be used to report on the local membrane environment. |

| Measurement | The ratio of polarized emission intensities is calculated to determine the anisotropy value. horiba.com | Changes in anisotropy indicate alterations in membrane dynamics upon incorporation of C17-lyso-SM. |

| Application | Studying membrane phase behavior, lipid-protein interactions, and the formation of lipid rafts. nih.govacs.org | Elucidating the role of C17-lyso-SM in the organization and dynamics of cellular membranes. |

Advanced Microscopy for Subcellular Localization

Determining the precise location of C17-lyso-SM within a cell is critical to understanding its function. Advanced microscopy techniques, which have overcome the diffraction limit of conventional light microscopy, are instrumental in these investigations. nih.govfrontiersin.org

Confocal Microscopy: Confocal microscopy provides improved resolution and optical sectioning capabilities compared to traditional widefield microscopy, allowing for the three-dimensional reconstruction of fluorescently labeled structures within cells. nih.govmelanoma.org.au By using fluorescently tagged C17-lyso-SM or antibodies against it, researchers can visualize its distribution within various organelles. For instance, confocal microscopy has been used to track the subcellular localization of other sphingolipids, confirming their transit through the Golgi apparatus. csic.es

Super-Resolution Microscopy (SRM): Techniques such as Stimulated Emission Depletion (STED) microscopy and localization microscopy (e.g., PALM, STORM) offer even higher resolution, enabling the visualization of molecular details at the nanoscale. ous-research.noyoutube.com This level of detail is crucial for determining if C17-lyso-SM is enriched in specific sub-organellar domains, such as the inner or outer mitochondrial membranes, or within distinct regions of the lysosome. nih.gov Super-resolution microscopy can reveal the nanoscale organization of lipids and proteins, providing unprecedented insights into their interactions and functions. frontiersin.orglight-am.com

Table 2: Comparison of Advanced Microscopy Techniques for C17-lyso-SM Localization

| Technique | Principle | Resolution | Application for C17-lyso-SM |

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, enabling optical sectioning. melanoma.org.au | ~200 nm | Visualization of C17-lyso-SM distribution within organelles like the Golgi and lysosomes. csic.es |

| STED Microscopy | A second laser depletes fluorescence in the periphery of the excitation spot, narrowing the effective point spread function. ous-research.noyoutube.com | 20-80 nm ous-research.no | High-resolution mapping of C17-lyso-SM within sub-organellar structures. |

| Localization Microscopy (PALM/STORM) | Stochastically activates and localizes individual fluorescent molecules to reconstruct a high-resolution image. youtube.com | ~20-50 nm | Nanoscale analysis of C17-lyso-SM clustering and co-localization with other molecules. |

Integrated Omics Approaches

To gain a comprehensive understanding of the biological roles of C17-lyso-SM, it is essential to integrate data from various "omics" fields. This systems biology approach allows for the simultaneous analysis of a wide range of molecules, providing a more complete picture of the cellular response to changes in C17-lyso-SM levels.

Proteomics for Identification of Interacting Proteins and Altered Pathways

Proteomics, the large-scale study of proteins, is a powerful tool for identifying proteins that interact with C17-lyso-SM and for uncovering cellular pathways that are altered by its presence. nih.gov Techniques such as affinity purification-mass spectrometry (AP-MS) can be used to identify proteins that directly bind to C17-lyso-SM. In this approach, a tagged version of C17-lyso-SM is used as "bait" to pull down its interacting partners from cell lysates, which are then identified by mass spectrometry. plos.org

Furthermore, global or untargeted proteomics can be employed to compare the entire proteome of cells with normal and altered levels of C17-lyso-SM. nih.goved.ac.uk This can reveal changes in the expression levels of numerous proteins, providing clues about the cellular processes and pathways that are affected by this atypical sphingolipid. nih.gov For example, proteomics has been instrumental in identifying altered pathways in diseases where sphingolipid metabolism is dysregulated, such as Niemann-Pick disease. nih.gov

Table 3: Proteomic Approaches for Studying C17-lyso-SM

| Approach | Description | Research Goal |

| Affinity Purification-Mass Spectrometry (AP-MS) | Uses a tagged C17-lyso-SM to isolate and identify binding proteins. plos.org | Identification of direct C17-lyso-SM interacting proteins. |

| Proximity-Dependent Biotinylation (e.g., BioID) | An enzyme fused to a protein of interest biotinylates nearby proteins, which are then identified by mass spectrometry. plos.org | Identification of proteins in close proximity to C17-lyso-SM or its metabolic enzymes. |

| Global (Untargeted) Proteomics | Comprehensive analysis of the entire proteome to identify changes in protein expression. nih.gov | Uncovering cellular pathways and processes affected by C17-lyso-SM. |

| Cross-Linking Mass Spectrometry (CLMS) | Covalently links interacting proteins, which are then identified by mass spectrometry to provide structural information. ed.ac.ukcreative-proteomics.com | Mapping the interaction sites between C17-lyso-SM and its binding partners. |

Metabolomics for Comprehensive Metabolic Profiling

Metabolomics is the systematic study of the complete set of small-molecule metabolites in a biological sample. globalresearchonline.net It provides a direct readout of cellular activity and physiological state. nih.gov In the context of C17-lyso-SM research, metabolomics can be used to obtain a comprehensive profile of the metabolic changes that occur in response to altered levels of this lipid.

Mass spectrometry-based metabolomics platforms, often coupled with liquid chromatography (LC-MS), are the primary tools for these analyses. thermofisher.comgustaveroussy.fr Untargeted metabolomics aims to measure as many metabolites as possible to identify unexpected changes across various metabolic pathways. creative-proteomics.com Targeted metabolomics, on the other hand, focuses on the accurate quantification of a specific set of known metabolites. gustaveroussy.fr By applying these approaches, researchers can investigate how C17-lyso-SM influences other lipid species, amino acids, and central carbon metabolism, providing a broader understanding of its impact on cellular homeostasis. nih.gov For instance, metabolomic profiling has been crucial in identifying biomarkers for various lysosomal storage disorders where sphingolipid metabolism is aberrant. plos.org

Table 4: Metabolomic Strategies in C17-lyso-SM Research

| Strategy | Description | Insights Gained |

| Untargeted Metabolomics | Aims to comprehensively measure all detectable metabolites in a sample. creative-proteomics.com | Discovery of novel metabolic pathways affected by C17-lyso-SM and identification of potential biomarkers. |

| Targeted Metabolomics | Focuses on the precise and quantitative analysis of a predefined set of metabolites. gustaveroussy.fr | Accurate measurement of changes in specific lipid classes and related metabolites in response to C17-lyso-SM. |

| Lipidomics | A sub-field of metabolomics that specifically focuses on the global analysis of lipids. thermofisher.com | Detailed characterization of the impact of C17-lyso-SM on the entire lipid profile of a cell or organism. |

| Metabolic Flux Analysis | Uses stable isotope tracers to measure the rates of metabolic reactions. creative-proteomics.com | Understanding how C17-lyso-SM alters the flow of metabolites through various biochemical pathways. |

Future Directions and Emerging Research Avenues in C17 Lysosphingomyelin Biology

Elucidation of Novel Receptors and Binding Partners

A primary focus of future research will be the identification and characterization of novel receptors and binding partners for C17-lyso-SM. While lysosphingomyelin, in general, is known to interact with certain G protein-coupled receptors (GPCRs), the specificity and affinity of C17-lyso-SM for these and other potential receptors remain largely unknown.

Current research indicates that lysosphingomyelin (sphingosylphosphorylcholine) is a ligand for several receptors, including the ovarian cancer G protein-coupled receptor 1 (OGR1) and sphingosine-1-phosphate (S1P) receptors. caymanchem.comcaymanchem.com For instance, D-erythro-Lysosphingomyelin acts as an agonist for S1P1, S1P2, and S1P3 receptors. caymanchem.combertin-bioreagent.com The L-threo enantiomer of lysosphingomyelin (d18:1) also demonstrates potent agonism at S1P receptors, with varying effective concentrations for hS1P1, hS1P2, and hS1P3. targetmol.commedchemexpress.com However, the precise binding kinetics and downstream signaling pathways activated by the C17 variant of lyso-SM at these receptors require further investigation.

Future studies will likely employ advanced techniques such as affinity chromatography, co-immunoprecipitation, and proximity-labeling mass spectrometry to identify proteins that directly interact with C17-lyso-SM. Understanding these interactions will be crucial for deciphering its specific biological functions and signaling cascades.

Table 1: Known Receptors for Lysosphingomyelin and Areas for C17-lyso-SM Research

| Receptor | General Lysosphingomyelin Interaction | Future Research Focus for C17-lyso-SM |

| OGR1 | High-affinity ligand. caymanchem.com | Determine binding affinity and functional outcomes of C17-lyso-SM binding. |

| S1P Receptors (S1P1, S1P2, S1P3) | Agonist activity with varying EC50 values. caymanchem.combertin-bioreagent.comtargetmol.commedchemexpress.com | Quantify the specific EC50 values of C17-lyso-SM for each S1P receptor subtype and elucidate the resulting downstream signaling. |

| Novel Receptors | To be determined. | High-throughput screening to identify previously unknown receptors with high specificity for C17-lyso-SM. |

| Intracellular Binding Partners | Known to act as an intracellular signaling molecule. caymanchem.com | Identify and characterize intracellular proteins that bind to C17-lyso-SM and mediate its effects on cellular processes. |

Identification of Undiscovered Enzymes in C17 Lysosphingomyelin Metabolism

The metabolic pathways of sphingolipids are complex, involving a multitude of enzymes that regulate their synthesis and degradation. frontiersin.orgacs.org While the general enzymatic steps in sphingomyelin (B164518) metabolism are established, the specific enzymes responsible for the synthesis and breakdown of C17-lyso-SM are not fully characterized.

C17-lyso-SM is formed by the deacylation of C17 sphingomyelin. targetmol.com The enzymes responsible for this conversion, likely a type of acylase or sphingomyelinase, may exhibit substrate specificity for the C17 acyl chain. researchgate.net Conversely, the enzymes that further metabolize C17-lyso-SM, potentially converting it to C17 sphingosine-1-phosphate via sphingosine (B13886) kinases or breaking it down, are also areas of active investigation. targetmol.commdpi.com The nematode C. elegans is known to produce C17-sphingoid bases, making it a potentially useful model organism for studying the enzymes involved in C17 sphingolipid metabolism. researchgate.netnih.gov

Future research will focus on identifying and characterizing these undiscovered enzymes. This will likely involve a combination of genetic screening in model organisms, biochemical assays using C17-lyso-SM as a substrate, and advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to trace the metabolic fate of C17-lyso-SM. nih.govescholarship.org

Table 2: Potential Enzymes in C17-lyso-SM Metabolism and Research Goals

| Enzyme Class | General Function in Sphingolipid Metabolism | Research Goal for C17-lyso-SM |

| Sphingomyelinase (SMase) | Hydrolyzes sphingomyelin to ceramide and phosphocholine (B91661). bmbreports.org | Investigate the specificity of different SMase isoforms for C17 sphingomyelin. |